Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry
Chemical Reactions Analysis
Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate involves its interaction with specific molecular targets and pathways. The compound’s difluorobicyclo[3.1.0]hexane moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Ethyl (6,6-difluorobicyclo[3.1.0]hex-3-YL)acetate can be compared with other similar compounds, such as:
6,6-Difluorobicyclo[3.1.0]hexane: This compound serves as a rigidified 4,4-difluorocyclohexane mimetic and has been used in the synthesis of drug analogs.
4-Substituted-3-benzyloxy-bicyclo[3.1.0]hexane: These compounds are used as mGluR 2/3 antagonists and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H14F2O2 |
---|---|
Molecular Weight |
204.21 g/mol |
IUPAC Name |
ethyl 2-(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)acetate |
InChI |
InChI=1S/C10H14F2O2/c1-2-14-9(13)5-6-3-7-8(4-6)10(7,11)12/h6-8H,2-5H2,1H3 |
InChI Key |
SOKJXLJWKGNJGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2C(C1)C2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.